

Technical Guide: Solubility Profile of 6-Chloropyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: 6-Chloropyrazolo[1,5-a]pyrimidine

CAS No.: 2024538-64-3

Cat. No.: B2456213

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Compound Identity:

- IUPAC Name: **6-Chloropyrazolo[1,5-a]pyrimidine**^[1]
- CAS Number: 2024538-64-3 (Note: Distinct from the 5-chloro isomer, CAS 29274-24-6)
- Molecular Formula: C₆H₄ClN₃^{[2][3][4][5]}
- Molecular Weight: 153.57 g/mol ^{[2][4][5][6]}
- Physical State: Solid (typically off-white to pale yellow crystalline powder)

Physicochemical Solubility Profile

The solubility of **6-Chloropyrazolo[1,5-a]pyrimidine** is governed by its fused aromatic heterocyclic core and the lipophilic chlorine substituent. It exhibits the classic behavior of a planar, nitrogen-rich heterocycle: poor aqueous solubility and moderate-to-high solubility in polar aprotic organic solvents.

Solubility Classification Table

Estimated ranges based on structural analogues (5-chloro isomer) and standard isolation protocols.

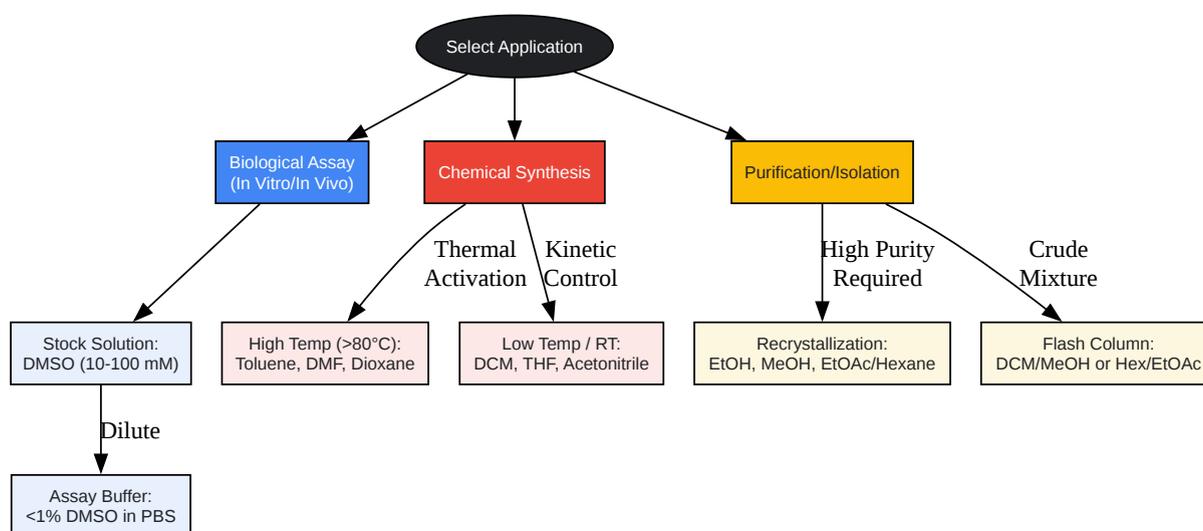
Solvent Class	Representative Solvents	Solubility Rating	Primary Application
Polar Aprotic	DMSO, DMF, DMAc	High (>50 mg/mL)	Stock Solutions, Bioassays, SNAr reactions
Chlorinated	Dichloromethane (DCM), Chloroform	High (>30 mg/mL)	Extraction, Workup, Transport
Polar Protic	Ethanol, Methanol	Moderate (1–10 mg/mL)	Recrystallization (often with heating), HPLC Mobile Phase
Esters/Ethers	Ethyl Acetate, THF, Dioxane	Moderate (5–20 mg/mL)	Reaction Solvent, Chromatography
Non-Polar	Hexanes, Heptane	Very Low (<0.1 mg/mL)	Anti-solvent for precipitation
Aqueous	Water, PBS (pH 7.4)	Insoluble (<0.01 mg/mL)	None (requires cosolvent/surfactant)

Mechanistic Insight

- **Pi-Stacking:** The planar pyrazolo[1,5-a]pyrimidine core facilitates strong intermolecular stacking in the solid state. Solvents capable of disrupting these interactions (e.g., DMSO, DMF) are most effective.
- **Hydrogen Bonding:** The N1 and N4 nitrogens are weak H-bond acceptors. Protic solvents like Ethanol can solvate the molecule but are less effective than dipolar aprotic solvents due to the hydrophobic chlorine atom at position 6.
- **Lipophilicity:** The C-6 chlorine atom increases (approx. 1.2–1.5), making the compound significantly more soluble in DCM and Chloroform compared to non-halogenated analogues.

Solvent Selection Guide by Application

Selecting the correct solvent is critical for process success. Use the decision logic below to determine the optimal vehicle for your specific workflow.



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Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocol: Saturation Shake-Flask Method

Since specific solubility values vary by crystal polymorph and purity, you must determine the exact solubility for your specific batch. This protocol provides a self-validating method for thermodynamic solubility determination.

Materials

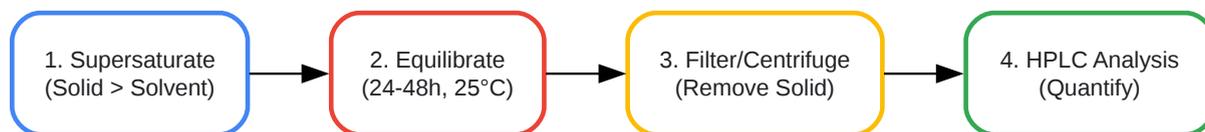
- Compound: **6-Chloropyrazolo[1,5-a]pyrimidine** (approx. 50 mg)

- Solvents: HPLC-grade (DMSO, PBS, MeOH, etc.)
- Equipment: Orbital shaker/incubator, 0.45 μm PTFE syringe filters, HPLC or UV-Vis spectrophotometer.

Workflow

- Preparation (Supersaturation):
 - Weigh ~10 mg of compound into a 2 mL chemically resistant vial (glass preferred).
 - Add 500 μL of the target solvent.
 - Check Point: If the solid dissolves immediately, add more solid until a visible precipitate remains. You must have undissolved solid to ensure saturation.
- Equilibration:
 - Agitate the vials at the target temperature (e.g., 25°C) for 24 to 48 hours.
 - Tip: Protect from light to prevent potential photodegradation of the heterocyclic core.
- Phase Separation:
 - Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 μm PTFE filter.
 - Critical: Pre-saturate the filter with a small volume of the solution to prevent compound loss due to adsorption on the membrane.
- Quantification (HPLC Method):
 - Dilute the filtrate 100-fold or 1000-fold with mobile phase to bring it within the linear range of the detector.
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
 - Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
 - Detection: UV at 254 nm (aromatic core absorption).

- Calculation:



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Figure 2: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

Critical Troubleshooting & Optimization

Issue: "Oiling Out" During Recrystallization

- Cause: The compound melts before it dissolves, or the anti-solvent is added too quickly.
- Solution: Use a seeding technique. Dissolve the compound in the minimum amount of hot Ethanol/DCM. Allow it to cool slowly to room temperature before adding the anti-solvent (Hexane) dropwise. Add a seed crystal if available.

Issue: Precipitation in Biological Media

- Cause: Rapid crash-out upon dilution of DMSO stock into aqueous buffer.
- Solution:
 - Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate step (e.g., 100% -> 10% -> 1%).
 - Cosolvents: Incorporate PEG400 (10-20%) or Tween 80 (0.5%) into the aqueous buffer before adding the compound stock.

Stability Warning

While the pyrazolo[1,5-a]pyrimidine core is generally stable, the C-6 chlorine can be susceptible to nucleophilic aromatic substitution (

) under strongly basic conditions or elevated temperatures in nucleophilic solvents (e.g., alkoxides in alcohols).

- Recommendation: Store DMSO stock solutions at -20°C. Avoid storing in basic methanol for extended periods.

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